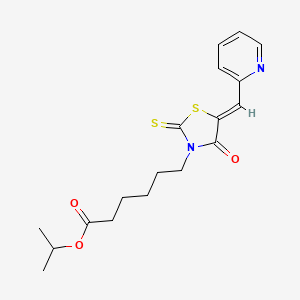

1H-Indole-2-acetic acid, 1-methyl-, methyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

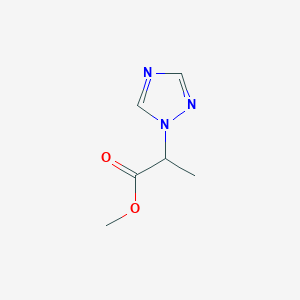

“1H-Indole-2-acetic acid, 1-methyl-, methyl ester” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and are important types of molecules and natural products .

Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest in recent years . The synthesis of “this compound” could involve various methods, including the Fischer Indole Synthesis . The synthesis of indole derivatives often involves the use of reagents for N-alkylations of amides and NH indoles .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various methods . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis

Indole derivatives undergo various chemical reactions . For example, their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using various methods . For example, its molecular weight can be determined .Applications De Recherche Scientifique

Microbial Catabolism and Biotechnological Applications

1H-Indole-2-acetic acid, a structurally related molecule, plays a critical role in plant growth as a hormone. Interestingly, certain bacteria possess the capability to catabolize this molecule through specific gene clusters, namely iac and iaa. These clusters facilitate the aerobic degradation of IAA into catechol and the anaerobic conversion to 2-aminobenzoyl-CoA. The catabolism of IAA by these bacteria opens up a spectrum of biotechnological applications, such as utilizing IAA-destroying bacteria to treat pathologies related to IAA excess in plants and humans (Laird, Flores, & Leveau, 2020).

Indole Synthesis and Medicinal Chemistry

Indole structures, including 1H-Indole-2-acetic acid and its derivatives, are foundational in medicinal chemistry, inspiring new methods for indole synthesis. Understanding the various types of indole synthesis is pivotal for organic chemistry, particularly in the synthesis of complex molecules. The nine strategic approaches to indole synthesis are significant for researchers aiming to innovate or understand the history and current state of indole-based medicinal compounds (Taber & Tirunahari, 2011).

Plant Stress Hormones and Derivatives

Jasmonic acid and its volatile methyl ester are plant stress hormones with significant medicinal and therapeutic potential. The synthesis, usage, and biological activities of these compounds, including their roles as drugs and prodrugs, are extensively studied. Understanding these molecules provides insights into long-term drug/nutraceutical safety trials and future research directions in therapeutics (Ghasemi Pirbalouti, Sajjadi, & Parang, 2014).

Mécanisme D'action

Target of Action

It is known that indole derivatives, to which this compound belongs, play a significant role in cell biology . They bind with high affinity to multiple receptors, making them useful in the development of new derivatives .

Mode of Action

Indole derivatives are known to interact with their targets, causing various changes in the body . These compounds have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, affecting a broad range of biochemical pathways . They have been associated with antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Result of Action

Indole derivatives are known to show various biologically vital properties . They have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Action Environment

The environment can significantly impact the action of indole derivatives .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

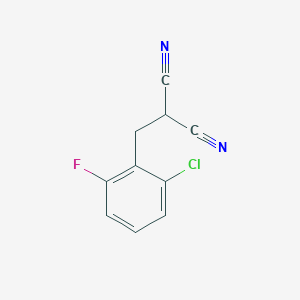

methyl 2-(1-methylindol-2-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-13-10(8-12(14)15-2)7-9-5-3-4-6-11(9)13/h3-7H,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBCXNCJLSIJWID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1CC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2395278.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2395288.png)

![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2395291.png)

![(2-(ethylthio)phenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2395292.png)

![4-ethoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2395293.png)

![3-(2-chlorophenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2395295.png)